molecular formula C16H16O5S B8399172 4-[2-(4-Formylphenoxy)ethyl]phenyl methanesulfonate

4-[2-(4-Formylphenoxy)ethyl]phenyl methanesulfonate

Cat. No. B8399172
M. Wt: 320.4 g/mol
InChI Key: KROYIBGXFCINBC-UHFFFAOYSA-N
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Patent
US06288096B1

Procedure details

30 g (0.102 mole) 4-(methylsulfonyloxy)phenethyl methanesulfonate was dissolved in acetonitrile and slowly added to a mixture of 31.1 g (0.255 mole) p-hydroxybenzaldehyde and 41.46 g (0.3 mole) potassium carbonate in acetonitrile and refluxed until the starting material was consumed. The salt was filtered off, the solvent evaporated in vacuo, dichloromethane was added and the organic phase was washed with water. After evaporation of the solvent, purification by chromatography on silica gel using dichloromethane as eluent gave 21.6 g (yield 66%) of 4-[2-(4-formylphenoxy)ethyl]phenyl methanesulfonate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step Two
Quantity
41.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([O:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][S:15]([CH3:18])(=[O:17])=[O:16])=[CH:10][CH:9]=1)(=O)=O.O[C:20]1[CH:27]=[CH:26][C:23]([CH:24]=[O:25])=[CH:22][CH:21]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:18][S:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][CH2:6][O:5][C:20]2[CH:27]=[CH:26][C:23]([CH:24]=[O:25])=[CH:22][CH:21]=2)=[CH:9][CH:10]=1)(=[O:17])=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CS(=O)(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
31.1 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
41.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed until the starting material
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The salt was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo, dichloromethane
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, purification by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC1=CC=C(C=C1)CCOC1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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